molecular formula C16H19NO2 B5822931 (3-ethoxy-4-methoxybenzyl)phenylamine

(3-ethoxy-4-methoxybenzyl)phenylamine

Cat. No. B5822931
M. Wt: 257.33 g/mol
InChI Key: CUELNQLPVIDFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ethoxy-4-methoxybenzyl)phenylamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity among the recreational drug users. However, its potential therapeutic applications and mechanism of action have also been studied in scientific research.

Mechanism of Action

The exact mechanism of action of (3-ethoxy-4-methoxybenzyl)phenylamine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. It may also interact with other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
(3-ethoxy-4-methoxybenzyl)phenylamine has been shown to induce a range of biochemical and physiological effects in animal models and humans. These effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. It may also induce hallucinations, euphoria, and anxiety.

Advantages and Limitations for Lab Experiments

(3-ethoxy-4-methoxybenzyl)phenylamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, which allows for precise dosing. However, its recreational use and legal status may limit its availability for research purposes. Additionally, the potential risks and side effects associated with its use may pose ethical concerns.

Future Directions

There are several potential future directions for research on (3-ethoxy-4-methoxybenzyl)phenylamine. These include further studies on its mechanism of action and potential therapeutic applications, as well as investigations into its long-term effects on the brain and behavior. Additionally, the development of safer and more effective analogs of (3-ethoxy-4-methoxybenzyl)phenylamine may hold promise for future research.

Synthesis Methods

The synthesis of (3-ethoxy-4-methoxybenzyl)phenylamine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with 3-ethoxy-4-methoxybenzyl chloride to form the final product, (3-ethoxy-4-methoxybenzyl)phenylamine. The purity and yield of the product can be improved by using various purification techniques.

Scientific Research Applications

(3-ethoxy-4-methoxybenzyl)phenylamine has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. It has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUELNQLPVIDFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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